Bis[4-(3-ethynylphenoxy)phenyl]methanone
Description
Bis[4-(3-ethynylphenoxy)phenyl]methanone is a benzophenone derivative featuring two 4-(3-ethynylphenoxy)phenyl substituents. The ethynyl (C≡CH) groups at the meta positions of the phenoxy rings introduce steric and electronic effects, enhancing conjugation and reactivity.
Properties
CAS No. |
82200-47-3 |
|---|---|
Molecular Formula |
C29H18O3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
bis[4-(3-ethynylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C29H18O3/c1-3-21-7-5-9-27(19-21)31-25-15-11-23(12-16-25)29(30)24-13-17-26(18-14-24)32-28-10-6-8-22(4-2)20-28/h1-2,5-20H |
InChI Key |
GYCDRPYKNHPDFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
TADF Emitters Based on Benzophenone Acceptors
Benzophenone derivatives paired with electron-donating moieties are widely studied as TADF emitters. Key examples include:
Key Differences :
- Reactivity: Unlike the trimethylsilyl-protected analog , the unprotected ethynyl groups in the target compound enable further functionalization (e.g., Sonogashira coupling) for MOF synthesis or polymer networks.
Pharmaceutical Derivatives with Methanone Cores
Methanone derivatives are prevalent in pharmaceuticals, particularly as antiestrogens and enzyme inhibitors:
Key Differences :
- Substituent Impact: The ethynylphenoxy groups in this compound contrast with the piperidinyl or chlorophenyl groups in pharmaceuticals, rendering it less suitable for biological targeting but more applicable in materials due to its rigid, planar structure.
MOF and Polymer Precursors
Benzophenone derivatives with ethynyl or bromo groups are used in cross-coupling reactions for MOFs and conjugated polymers:
Key Differences :
- Functionality : The target compound’s ethynyl groups enable direct incorporation into MOFs without requiring deprotection steps, unlike silyl-protected analogs .
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